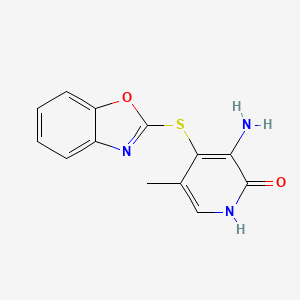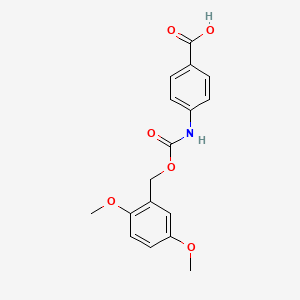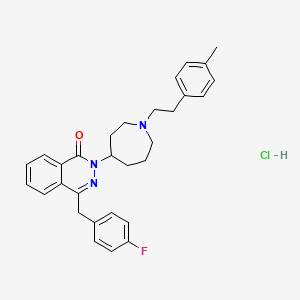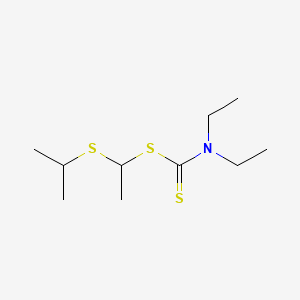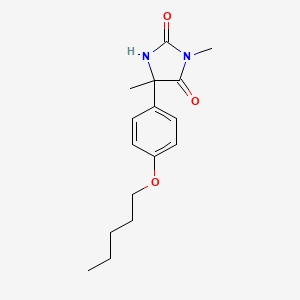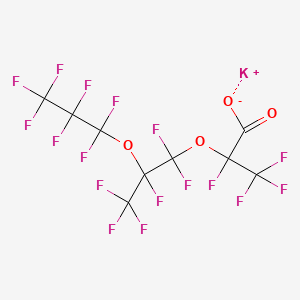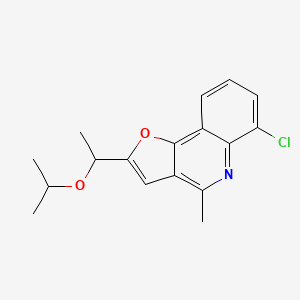
6-Chloro-4-methyl-2-(1-(1-methylethoxy)ethyl)furo(3,2-c)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-クロロ-4-メチル-2-(1-(1-メチルエトキシ)エチル)フロ[3,2-c]キノリンは、フロキノリンファミリーに属する複素環式化合物です。この化合物は、クロロ、メチル、およびメチルエトキシ置換基を有するフロキノリンコアを含む独自の構造によって特徴付けられます。フロキノリンは、その多様な生物活性で知られており、その潜在的な治療用途について頻繁に研究されています。
準備方法
合成経路と反応条件
6-クロロ-4-メチル-2-(1-(1-メチルエトキシ)エチル)フロ[3,2-c]キノリンの合成は、通常、Rap-Stoermer反応を含みます。この方法は、直線型と角度型のフロキノリンの両方の構築を可能にします。 例えば、合成は、3-アセチル-6-クロロ-4-フェニル-1H-キノリン-2-オンと、クロロアセトフェノン、クロロ酢酸エチル、およびクロロアセトアミドなどのα-ハロカルボニル化合物から始めることができます 。反応条件には、多くの場合、収率と効率を高めるために、従来の加熱またはマイクロ波支援法の使用が含まれます。
工業生産方法
この化合物の工業生産には、容易に入手可能な出発物質と効率的な触媒系を使用する、スケーラブルな合成経路が関与する可能性があります。 マイクロ波照射と溶媒フリー条件の使用は、その環境に優しく費用対効果の高い性質により、大規模生産に有利です .
化学反応の分析
反応の種類
6-クロロ-4-メチル-2-(1-(1-メチルエトキシ)エチル)フロ[3,2-c]キノリンは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、追加の官能基を導入したり、既存の官能基を修飾したりするために酸化できます。
還元: 還元反応は、酸素含有基を除去したり、二重結合を還元するために使用できます。
置換: 求電子置換反応と求核置換反応は、クロロおよびメチルエトキシ位置で起こる可能性があります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、メトキシドナトリウムなどの求核剤が含まれます。反応条件には、通常、制御された温度と、ジクロロメタンやエタノールなどの溶媒の使用が含まれます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化は、追加の酸素官能基を有するキノリン誘導体を生成する可能性があり、一方、置換反応は、さまざまなアルキル基またはアリール基を導入する可能性があります。
科学研究アプリケーション
6-クロロ-4-メチル-2-(1-(1-メチルエトキシ)エチル)フロ[3,2-c]キノリンには、いくつかの科学研究アプリケーションがあります。
化学: より複雑な複素環式化合物の合成のためのビルディングブロックとして使用されます。
生物学: この化合物は、抗菌作用や抗がん作用を含む、その潜在的な生物活性について研究されています.
医学: さまざまな疾患に対する治療薬としての可能性を探求するための研究が進められています。
産業: 新規材料や化学プロセスの開発に使用できます。
科学的研究の応用
6-Chloro-4-methyl-2-(1-(1-methylethoxy)ethyl)furo(3,2-c)quinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
作用機序
6-クロロ-4-メチル-2-(1-(1-メチルエトキシ)エチル)フロ[3,2-c]キノリンの作用機序は、特定の分子標的および経路との相互作用を含みます。この化合物は、酵素または受容体に結合し、その活性を変化させ、さまざまな生物学的効果をもたらす可能性があります。例えば、DNA複製またはタンパク質合成を妨げることによって、がん細胞の増殖を阻害する可能性があります。
類似化合物との比較
類似化合物
独自性
6-クロロ-4-メチル-2-(1-(1-メチルエトキシ)エチル)フロ[3,2-c]キノリンは、その特定の置換基により独特であり、これは異なる化学的および生物学的特性を付与します。クロロおよびメチルエトキシ基は、他のフロキノリンやキノリンと比較して、その反応性と潜在的な治療効果を高める可能性があります。
特性
CAS番号 |
88654-65-3 |
|---|---|
分子式 |
C17H18ClNO2 |
分子量 |
303.8 g/mol |
IUPAC名 |
6-chloro-4-methyl-2-(1-propan-2-yloxyethyl)furo[3,2-c]quinoline |
InChI |
InChI=1S/C17H18ClNO2/c1-9(2)20-11(4)15-8-13-10(3)19-16-12(17(13)21-15)6-5-7-14(16)18/h5-9,11H,1-4H3 |
InChIキー |
KZYKFLWQIAXUJR-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=C(OC2=C3C=CC=C(C3=N1)Cl)C(C)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


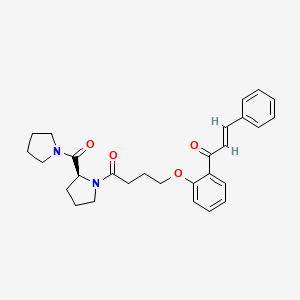

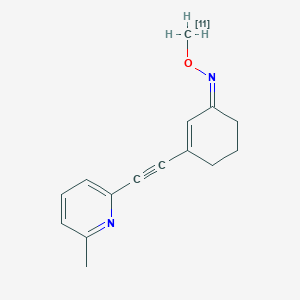
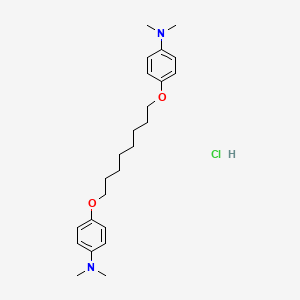

![1-[1,2-Dihydro-6-hydroxy-4-methyl-5-[[2-[(nonyloxy)carbonyl]phenyl]azo]-2-oxo-3-pyridyl]pyridinium chloride](/img/structure/B12718185.png)
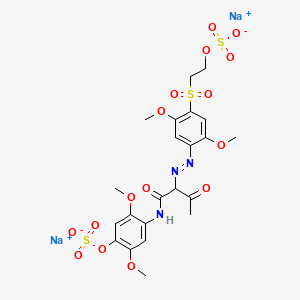
![1-Benzyl-4,5-dihydro-1-[2-[(1-oxotetradecyl)amino]ethyl]-2-tridecyl-1H-imidazolium chloride](/img/structure/B12718200.png)
